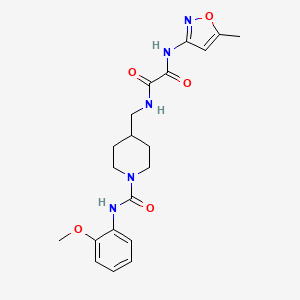![molecular formula C14H11Cl2N3O2 B2815669 2-(1,3-Benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine;hydrochloride CAS No. 2228908-11-8](/img/structure/B2815669.png)
2-(1,3-Benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzodioxol group, an imidazo[1,2-a]pyridine group, and an amine group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups within the molecule. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring . The imidazo[1,2-a]pyridine group is a bicyclic compound consisting of imidazole and pyridine rings fused together .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxol, imidazo[1,2-a]pyridine, and amine groups. The benzodioxol group might undergo electrophilic aromatic substitution reactions, while the imidazo[1,2-a]pyridine group might participate in nucleophilic substitution reactions . The amine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Improved Synthesis Methods: Gudmundsson, Drach, and Townsend (1997) reported on an improved synthesis of 2-chlorinated imidazo[1,2-α]-pyridines, highlighting a method for synthesizing polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles. This process involves a condensation reaction followed by treatment with an ion exchange resin and POCl3 to achieve the desired chloroimidazo[1,2-a]pyridines (Gudmundsson, Drach, & Townsend, 1997).
- Reactions with Dihalocarbenes: Khlebnikov, Kostik, and Kostikov (1991) explored the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines, leading to the cyclization and formation of 2-aryl-3-haloimidazo[1,2-a]pyridines. This work contributes to understanding the chemical behavior and synthetic potential of chloroimidazo[1,2-a]pyridine derivatives (Khlebnikov, Kostik, & Kostikov, 1991).
Applications in Medicinal Chemistry
- Antimicrobial and Anticancer Evaluation: Ibrahim et al. (2022) utilized a compound structurally related to the query chemical for constructing a variety of heterocyclic systems, demonstrating significant antimicrobial and anticancer activities. This research underscores the potential medicinal applications of such compounds (Ibrahim et al., 2022).
- Antiproliferative Activity: Nowicka et al. (2015) synthesized 2-thioxoimidazo[4,5-b]pyridine derivatives, which underwent screening for antiproliferative activity against human cancer and normal cell lines, suggesting the utility of similar compounds in developing anticancer agents (Nowicka et al., 2015).
Material Science Applications
- Optical Properties and Fluorescent Probes: Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, substituted with various nuclei and evaluated as potential fluorescent probes for DNA detection. The study demonstrated the application of similar structures in developing materials with specific optical properties (Perin et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, disrupting normal cell cycle progression and promoting programmed cell death.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2.ClH/c15-9-2-1-5-18-13(16)12(17-14(9)18)8-3-4-10-11(6-8)20-7-19-10;/h1-6H,7,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHBQJFRGTMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=C(C4=N3)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2815586.png)
![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)
![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)
![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2815597.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2815598.png)


![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)

